6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one
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Overview
Description
6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one and a fluorinating agent.
Fluorination Reaction: The fluorination of the quinazolinone core is carried out using a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents at the fluorine position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, or survival.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one: Lacks the fluorine atom, which may affect its biological activity.
6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
6-Fluoro-2-methyl-3-phenylquinazolin-4(3H)-one: Replacement of the naphthyl group with a phenyl group can alter the compound’s interactions with molecular targets.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, which can improve their pharmacokinetic properties.
Properties
CAS No. |
62376-81-2 |
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Molecular Formula |
C19H13FN2O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13FN2O/c1-12-21-17-10-9-14(20)11-16(17)19(23)22(12)18-8-4-6-13-5-2-3-7-15(13)18/h2-11H,1H3 |
InChI Key |
SMPGRKZIIQBFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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